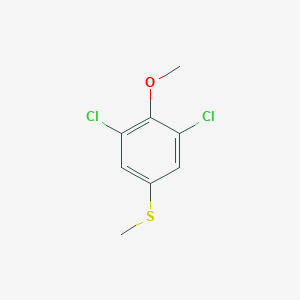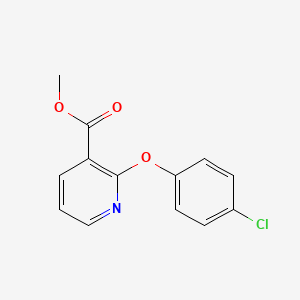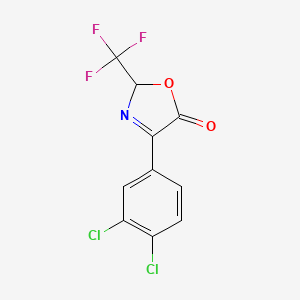
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97% (2,3,4,6-TFMBN) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. 2,3,4,6-TFMBN has been used as a solvent, reactant, and reagent in various organic synthesis reactions and has been extensively studied in recent years due to its unique properties.
作用機序
2,3,4,6-TFMBN is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. Its unique properties are due to its highly fluorinated structure, which results in a low dipole moment and a high boiling point. This allows it to act as a solvent or reactant in various organic synthesis reactions.
Biochemical and Physiological Effects
2,3,4,6-TFMBN has been studied for its potential biochemical and physiological effects. Studies have found that it has low toxicity in mammals, although it can be irritating to the skin and eyes. It has also been found to have low mutagenic and teratogenic effects. Furthermore, it has been found to have low acute and chronic toxicity in mammals.
実験室実験の利点と制限
2,3,4,6-TFMBN has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low toxicity and low mutagenic and teratogenic effects, making it a safe option for laboratory experiments. Additionally, it has a low dipole moment and a high boiling point, making it a suitable solvent for a variety of reactions. However, it is important to note that 2,3,4,6-TFMBN is a highly fluorinated compound and therefore can be difficult to handle and dispose of safely.
将来の方向性
There are a number of potential future directions for research involving 2,3,4,6-TFMBN. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and polymeric materials. Additionally, further studies into its environmental impact and its potential uses in green chemistry could be explored. Finally, further studies into its potential applications in the synthesis of pharmaceuticals and dyes could also be explored.
合成法
2,3,4,6-TFMBN can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution, the reaction of trifluoromethylbenzene and hydrofluoric acid, and the reaction of trifluoromethylbenzene and tetrafluoroboric acid. The most common method of synthesis is the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution. This method involves the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution at a temperature of 80°C for a period of 2 to 4 hours.
科学的研究の応用
2,3,4,6-TFMBN has been widely used as a solvent, reactant, and reagent in various organic synthesis reactions due to its unique properties. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Furthermore, 2,3,4,6-TFMBN has been used in the synthesis of organometallic compounds, such as organocopper and organoiron complexes. Additionally, it has been used in the synthesis of polymers and polymeric materials.
特性
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)6(11)3(4)8(13,14)15 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGYCWLQMGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)




![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)


